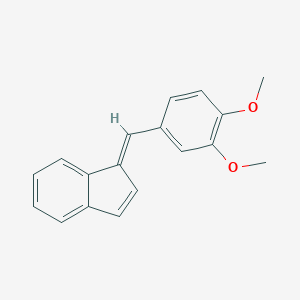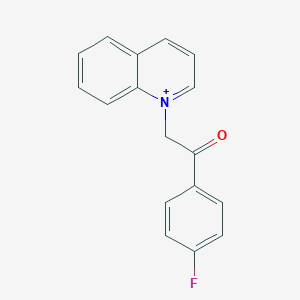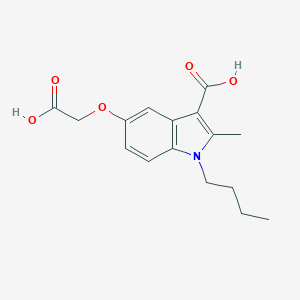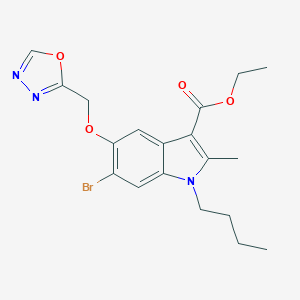![molecular formula C20H20N4O2 B271462 1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile, also known as TAN-1, is a novel compound with potential therapeutic applications. TAN-1 belongs to the class of naphthyridine derivatives and has been synthesized using a multistep process.
作用机制
1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory and tumorigenic pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of genes involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
实验室实验的优点和局限性
1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has several advantages for lab experiments. This compound is a small molecule, making it easy to synthesize and manipulate in the lab. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, making it difficult to study its long-term effects.
未来方向
There are several future directions for research on 1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile. One potential direction is to study the effects of this compound on other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to study the effects of this compound on other types of cancer, such as breast cancer and lung cancer. Additionally, future research could focus on improving the solubility and stability of this compound, making it a more viable compound for therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammatory disease treatment. This compound has several advantages for lab experiments, such as its small size and low toxicity. However, this compound has some limitations, such as its poor solubility and short half-life. Future research on this compound could focus on studying its effects on other diseases and improving its solubility and stability.
合成方法
The synthesis of 1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves a multistep process that includes the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. The ethyl ester is then reacted with hydrazine hydrate to form 4-methyl-3-hydrazinobutanoic acid ethyl ester. The resulting compound is then reacted with 2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro-naphthyridine-4-carbonitrile to form this compound.
科学研究应用
1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has been the subject of several scientific research studies due to its potential therapeutic applications. This compound has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C20H20N4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O2/c1-4-23-16(13-8-6-12(3)7-9-13)10-14-15(11-21)19(25)24(5-2)18(22)17(14)20(23)26/h6-10H,4-5,22H2,1-3H3 |
InChI 键 |
FCSGJULNMOIJNK-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CC)C#N)C3=CC=C(C=C3)C |
规范 SMILES |
CCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CC)C#N)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![3-Acetyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271391.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)

